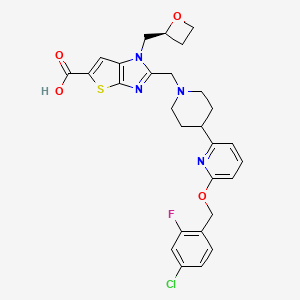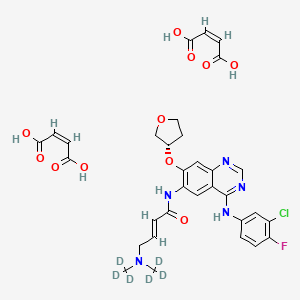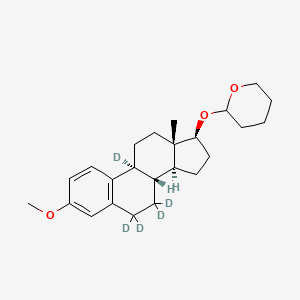
3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran (Mixture of Diastereomers): is a synthetic derivative of estradiol, a form of estrogen. This compound is labeled with deuterium (d5), which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics. The tetrahydropyran group is attached to the 17th position of the estradiol molecule, and the compound exists as a mixture of diastereomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran involves several steps:
Methylation: The 3-hydroxyl group of 17Beta-Estradiol is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Deuteration: The compound is then subjected to deuteration to introduce deuterium atoms at specific positions. This can be achieved using deuterated reagents.
Tetrahydropyranylation: The 17-hydroxyl group is protected by converting it into a tetrahydropyranyl ether using dihydropyran in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Batch or Continuous Flow Reactors: These are used to control the reaction parameters precisely.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 17-hydroxyl group, leading to the formation of ketones.
Reduction: Reduction reactions can convert the ketone back to the hydroxyl group.
Substitution: The methoxy group at the 3-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 17-keto derivatives.
Reduction: Regeneration of the 17-hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Isotope Labeling Studies: The deuterium-labeled compound is used in isotope labeling studies to trace metabolic pathways and understand the pharmacokinetics of estradiol derivatives.
Biology:
Hormone Research: It is used to study the biological effects of estrogen and its derivatives on various tissues and organs.
Medicine:
Drug Development: The compound is used in the development of new drugs targeting estrogen receptors, particularly in the treatment of hormone-related disorders.
Industry:
Pharmaceutical Manufacturing: It is used as a reference standard in the quality control of pharmaceutical products containing estradiol derivatives.
Wirkmechanismus
Mechanism: The compound exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of 3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran to ERs leads to the activation of estrogen-responsive genes, which regulate various physiological processes such as cell growth, differentiation, and metabolism.
Molecular Targets and Pathways:
Estrogen Receptors (ERα and ERβ): These receptors are the primary molecular targets.
Signaling Pathways: The activation of ERs triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3-kinase (PI3K) pathway.
Vergleich Mit ähnlichen Verbindungen
17Beta-Estradiol: The parent compound without any modifications.
3-O-Methyl Estradiol: Similar compound without deuterium labeling.
17-O-Tetrahydropyranyl Estradiol: Similar compound without the 3-methoxy group.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms makes 3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran unique for isotope labeling studies.
Mixture of Diastereomers: The compound exists as a mixture of diastereomers, which can provide insights into stereochemical effects on biological activity.
Eigenschaften
Molekularformel |
C24H34O3 |
|---|---|
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
2-[[(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-3-methoxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]oxy]oxane |
InChI |
InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3/t19-,20-,21+,22+,23?,24+/m1/s1/i6D2,8D2,19D |
InChI-Schlüssel |
SJDZPRJOUBDGJM-UBFXQWMCSA-N |
Isomerische SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC)([2H])[2H])([2H])[2H])CC[C@@H]3OC5CCCCO5)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


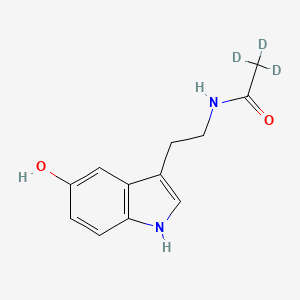
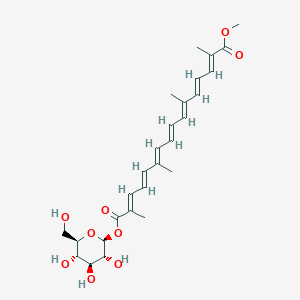
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
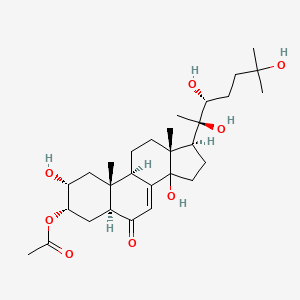
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
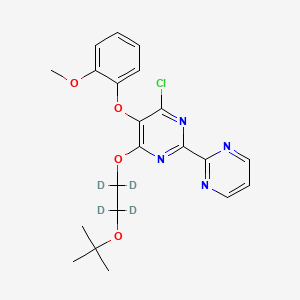
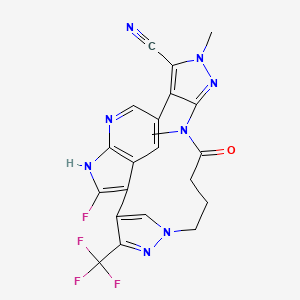


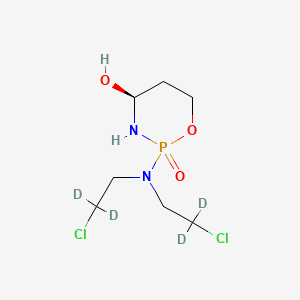
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
